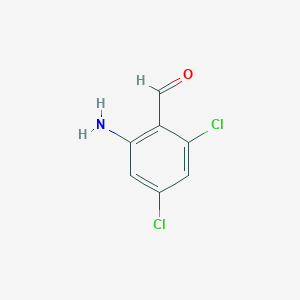

2-氨基-4,6-二氯苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

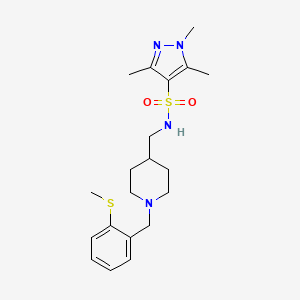

The synthesis of 2,6-dichlorobenzaldehyde involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The 2,6-dichloro dchlorobenzyl, an acidic solvent, and zinc chloride are added into a hydrolysis nitrilation kettle, and a hydrolysis reaction is performed under a heating reflux condition to prepare the 2, 6-dichlorobenzaldehyde .Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobenzaldehyde is C7H4Cl2O, and its molecular weight is 175.012 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

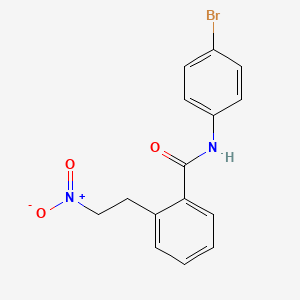

2,4-Dichlorobenzaldehyde can condense with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to yield bidentate Schiff base ligands, and their metal complexes are potential antimicrobial agents .Physical And Chemical Properties Analysis

2,4-Dichlorobenzaldehyde is a white crystalline solid or off-white chunky solid with black specks and a pungent odor . It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . It is insoluble in water .科学研究应用

Amination Reactions

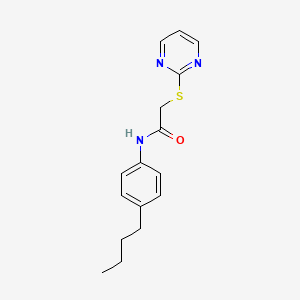

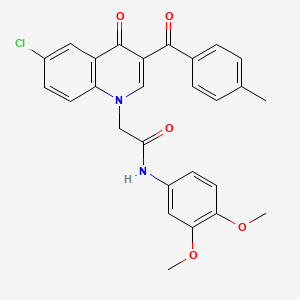

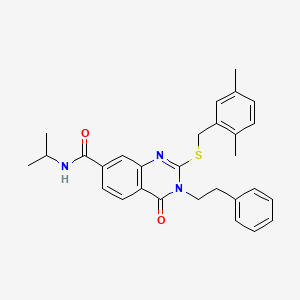

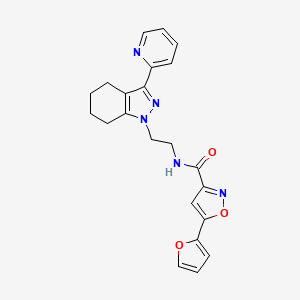

Amination reactions involving 2-Amino-4,6-dichlorobenzaldehyde are of interest due to its amino group. Researchers have explored its reactivity in various synthetic pathways. For instance, it can serve as a precursor for the synthesis of pyrimidine-based compounds, which are important in medicinal chemistry . The amino group allows for further functionalization, making it a valuable building block.

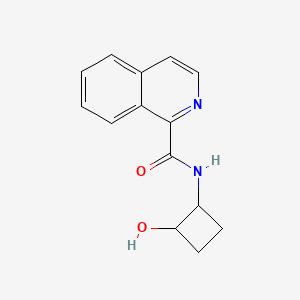

Halogenation Strategies

The compound’s dichloro substituents make it amenable to halogenation reactions. One common method involves converting 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines via the Vilsmeier–Haack formylation methodology. These halogenated pyrimidines can then participate in nucleophilic aromatic substitution (S~N~Ar) reactions, unlike other nitrogen heterocycles like pyridine and imidazole. Such reactions enable the introduction of various functional groups, expanding the compound’s synthetic versatility .

Schiff Base Ligands

When 2,4-dichlorobenzaldehyde condenses with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, it yields bidentate Schiff base ligands. These ligands can coordinate with metal ions, potentially leading to the development of antimicrobial agents .

Divergent Reactions with Indoles

Researchers have explored the reactivity of 2-Amino-4,6-dichlorobenzaldehyde with indoles. By combining it with indole derivatives, diverse products can be obtained. These reactions provide access to structurally interesting compounds with potential biological activities .

安全和危害

属性

IUPAC Name |

2-amino-4,6-dichlorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWPDPWZNATBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dichlorobenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2574283.png)

![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)

![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)

![3-Cyclopropyl-6-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2574299.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2574305.png)